(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine

Description

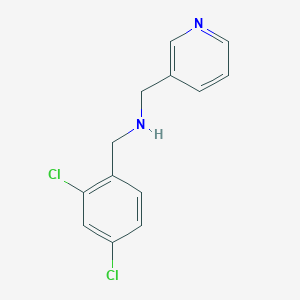

(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine is a tertiary amine featuring a dichlorophenyl group and a pyridinylmethyl substituent. Its molecular formula is C₁₃H₁₂Cl₂N₂, with an average molecular mass of 267.16 g/mol (calculated from ). The compound is structurally characterized by a methanamine backbone where the nitrogen atom is bonded to a 2,4-dichlorophenyl group and a 3-pyridinylmethyl group. Synonyms include N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine and 3-(2,4-dichlorobenzylaminomethyl)pyridine .

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10/h1-7,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACLOGVSUIRUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrogenated aromatic compounds.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving neurotransmitter systems.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The dichlorophenyl group in the target compound enhances lipophilicity compared to mono-chlorinated analogs (e.g., 2-(4-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine), favoring membrane permeability .

- Toxicity : The thiazole-containing analog (C₁₅H₁₃Cl₂N₃S) exhibits moderate oral toxicity in rats, suggesting that heterocyclic substituents may influence safety profiles .

Pharmacological and Toxicological Profiles

- CNS Potential: The benzo[b]thiophene derivative (C₂₂H₂₀ClN₂S) shows structural motifs common in neuroactive compounds, suggesting possible CNS applications .

- Toxicity Trends : Thiazole- and dichlorophenyl-containing compounds (e.g., C₁₅H₁₃Cl₂N₃S) exhibit moderate toxicity, likely due to metabolic release of chlorinated by-products or reactive heterocycles .

Biological Activity

(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including drug development and research.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a pyridinylmethyl moiety, which contribute to its biological interactions. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound acts as a ligand, modulating receptor activity and influencing various signaling pathways. This modulation can lead to diverse biological effects, including anti-inflammatory and neuroprotective actions.

Biological Activity Overview

- Anticancer Properties : Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds similar in structure have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values ranging from low micromolar to submicromolar concentrations .

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders.

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are required to confirm these findings.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound against HepG2 liver cancer cells. The results indicated that the highest activity was observed at concentrations above 100 µg/mL, with significant reductions in cell viability compared to controls. The most potent derivative had an IC50 value of approximately 36.5 nM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 0.0365 | HepG2 |

| Derivative B | 0.045 | MCF-7 |

| Derivative C | 0.050 | A549 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacological applications, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed a significant reduction in cell death in treated groups compared to untreated controls, indicating its potential as a neuroprotective agent.

Research Findings

Recent research highlights the versatility of this compound in various therapeutic contexts:

- Receptor Interaction : Binding studies have shown that this compound interacts with multiple receptors involved in neurotransmission, suggesting its utility in drug design targeting central nervous system disorders.

- Synthesis and Modification : Ongoing synthesis efforts aim to enhance the efficacy and specificity of this compound through structural modifications that optimize its binding affinity and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.